

## Inconsistent outcomes between Olumacostat Glasaretil preclinical and clinical data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Olumacostat Glasaretil |           |
| Cat. No.:            | B609738                | Get Quote |

## Technical Support Center: Olumacostat Glasaretil

This technical support guide addresses the inconsistencies observed between the preclinical and clinical data for **Olumacostat Glasaretil**, a topical drug candidate that was investigated for the treatment of acne vulgaris. The following FAQs and troubleshooting guides are designed for researchers, scientists, and drug development professionals who may be encountering similar challenges in their own experiments.

# Frequently Asked Questions (FAQs) Q1: What was the proposed mechanism of action for Olumacostat Glasaretil?

Olumacostat Glasaretil (formerly DRM01) was designed as a small molecule inhibitor of the enzyme Acetyl-CoA Carboxylase (ACC).[1][2] ACC is responsible for the first, rate-limiting step in the de novo synthesis of fatty acids.[3][4][5] Since over 80% of the lipids that constitute human sebum are derived from fatty acids, the inhibition of ACC was intended to directly reduce sebum production in the sebaceous glands, a key factor in the pathogenesis of acne vulgaris.[4][6] Olumacostat Glasaretil is a prodrug of the active ACC inhibitor 5-(tetradecyloxy)-2-furoic acid (TOFA), designed to enhance its delivery into the skin.[1][2]





Click to download full resolution via product page

Caption: Proposed mechanism of Olumacostat Glasaretil action.

## Q2: What were the key findings from the preclinical studies?

Preclinical studies showed significant promise for **Olumacostat Glasaretil**. In vitro experiments using primary and transformed human sebocytes demonstrated that the compound effectively inhibited de novo lipid synthesis.[1][5] At a concentration of 3  $\mu$ M, it reduced fatty acid synthesis to at or below baseline levels and significantly lowered levels of key sebum components like triacylglycerol (by ~86%), cholesteryl/wax esters (by ~57%), and diacylglycerol (by ~51%).[1][2] In vivo animal studies were also positive; topical application on hamster ears resulted in a



significant reduction in the size of sebaceous glands.[1][3][6] Furthermore, imaging studies in pig ears confirmed that the drug accumulates in sebaceous glands relative to the surrounding dermis, supporting its targeted delivery.[1]

| Preclinical Study Type | Model System               | Key Finding                                                      | Reference |
|------------------------|----------------------------|------------------------------------------------------------------|-----------|
| In Vitro               | Human Sebocytes<br>(SEB-1) | 85-90% reduction in<br>14C-acetate<br>incorporation at 20<br>μM. | [1][2]    |
| In Vitro               | Human Sebocytes            | ~86% reduction in triacylglycerol levels at 3 µM.                | [1][2]    |
| In Vivo                | Hamster Ear Model          | Significant reduction in sebaceous gland size.                   | [1][3][6] |
| Ex Vivo                | Yorkshire Pig Ear          | Preferential accumulation in sebaceous glands.                   | [1]       |

### Q3: The preclinical data looks strong. How did Olumacostat Glasaretil perform in early-phase clinical trials?

The promising preclinical results were largely replicated in Phase II clinical trials, which continued to support the drug's development.

• Phase IIa Study: In a randomized, vehicle-controlled study with 108 patients, Olumacostat Glasaretil (7.5% gel, twice daily) showed statistically significant efficacy over a 12-week period.[3] It achieved greater reductions in both inflammatory (-63.9% vs. -45.9% for vehicle) and noninflammatory lesions (-48.1% vs. -28.8% for vehicle).[3] A significantly higher percentage of patients in the treatment group also achieved at least a two-grade



improvement in the Investigator's Global Assessment (IGA) score (24.5% vs. 7.3% for vehicle).[3]

Phase IIb Study: This dose-ranging study involving 420 patients further confirmed the
efficacy.[7] The 7.5% twice-daily dose again showed the most significant improvements
compared to the combined vehicle group, with a mean reduction of 15.0 inflammatory
lesions (vs. 10.7 for vehicle) and 17.5 non-inflammatory lesions (vs. 9.3 for vehicle).[7]

| Phase II Efficacy<br>Endpoint | Phase IIa Result<br>(OG 7.5% vs.<br>Vehicle) | Phase IIb Result<br>(OG 7.5% vs.<br>Vehicle) | Reference |
|-------------------------------|----------------------------------------------|----------------------------------------------|-----------|
| Inflammatory Lesion           | -63.9% vs45.9%                               | -15.0 vs10.7                                 | [3][7]    |
| Reduction                     | (p=0.0006)                                   | (p=0.001)                                    |           |
| Non-inflammatory              | -48.1% vs28.8%                               | -17.5 vs9.3                                  | [3][7]    |
| Lesion Reduction              | (p=0.0025)                                   | (p<0.001)                                    |           |
| ≥2-Grade IGA<br>Improvement   | 24.5% vs. 7.3%<br>(p=0.0070)                 | Greater response rates than vehicle          | [3][7]    |

## Q4: Given the success in Phase II, what were the outcomes of the pivotal Phase III trials?

Despite the strong preclinical and Phase II data, the two large-scale Phase III pivotal trials, CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints.[8][9] In these trials, which enrolled a total of 1,503 patients, **Olumacostat Glasaretil** did not demonstrate a statistically significant improvement over the vehicle control.[8]

- Investigator's Global Assessment (IGA): The percentage of patients achieving a two-grade improvement to a score of "clear" or "almost clear" was not significantly different from the vehicle group.[8]
- Lesion Counts: The drug failed to show a statistically significant reduction in either inflammatory or non-inflammatory lesion counts compared to the vehicle.[8][9]



The failure was unexpected, with Dermira's CEO stating, "We are surprised and extremely disappointed by the results of the Phase 3 program."[8][9] As a result of these outcomes, the development of **Olumacostat Glasaretil** was discontinued.[9][10]

| Phase III Efficacy<br>Endpoint (at Week<br>12) | CLAREOS-1 (OG<br>5% vs. Vehicle) | CLAREOS-2 (OG<br>5% vs. Vehicle) | Statistical<br>Significance |
|------------------------------------------------|----------------------------------|----------------------------------|-----------------------------|
| ≥2-Grade IGA<br>Improvement                    | 19.1% vs. 20.8%                  | 16.3% vs. 11.8%                  | Not Met[8]                  |
| Inflammatory Lesion<br>Reduction (Mean)        | 14.3 vs. 13.7                    | 16.6 vs. 15.3                    | Not Met[8]                  |
| Non-inflammatory Lesion Reduction (Mean)       | 14.8 vs. 11.2                    | 17.8 vs. 17.4                    | Not Met[8]                  |

# Troubleshooting & Experimental Design Guides Q5: Why might a drug like Olumacostat Glasaretil fail in Phase III after showing such consistent promise?

While the exact reasons for the Phase III failure have not been publicly detailed, the discrepancy between Phase II and Phase III results is a known challenge in drug development. Researchers encountering similar issues should consider the following potential factors:

- Placebo and Vehicle Response: The vehicle group in the Phase III trials may have exhibited
  a higher-than-expected response, diminishing the statistical difference between the active
  drug and the control. This can be particularly prominent in dermatology trials where the
  vehicle itself can have hydrating or emollient effects. The vehicle response for IGA success
  in CLAREOS-1 was notably high at 20.8%.[8]
- Patient Population Heterogeneity: Phase III trials are much larger and are conducted across
  more sites than Phase II trials.[8] This introduces greater variability in the patient population,
  including differences in disease severity, lifestyle, genetics, and adherence to the treatment
  protocol, which can mask the drug's true effect.



- Regression to the Mean: Patients in earlier phase trials may be selected more stringently
  and can sometimes show more dramatic initial improvements that are not fully replicated in a
  broader, more diverse population.
- Complexity of Acne Pathophysiology: While sebum production is a key factor in acne, it is
  not the only one. Other factors like inflammation, follicular hyperkeratinization, and microbial
  dysbiosis play crucial roles. It is possible that targeting sebum production alone is insufficient
  to produce a clinically meaningful effect in a broad moderate-to-severe acne population, or
  that its effect takes longer than 12 weeks to become apparent.



Click to download full resolution via product page

Caption: Olumacostat Glasaretil's development outcome and potential issues.

## Q6: Was there any inconsistency in the safety and tolerability data?



No. A key point of consistency across all clinical trial phases was the drug's safety profile. In the Phase III trials, **Olumacostat Glasaretil** was reported to be well-tolerated, which was consistent with the findings from the Phase IIa and IIb studies.[8] Adverse events were primarily mild or moderate, and no new or unexpected safety concerns were identified in the larger, late-stage trials.[8] This suggests that the failure was purely efficacy-based and not due to safety issues that emerged in the larger patient population.

#### **Experimental Protocols**

## Protocol 1: In Vitro Lipid Synthesis Inhibition Assay (Methodology Summary)

This protocol is a summary of the methods used in preclinical studies to assess the impact of **Olumacostat Glasaretil** on sebocyte lipid production.[1][2]

- Cell Culture: Primary human sebocytes are cultured to confluence in 96-well plates using a standard sebocyte growth medium.
- Stimulation: To induce lipid synthesis, the cells are stimulated for 24 hours with insulin (e.g., 1 μM) and a Liver X Receptor (LXR) agonist (e.g., T0901317, 1 μM).
- Treatment: During stimulation, cells are co-incubated with increasing concentrations of **Olumacostat Glasaretil** or a vehicle control (e.g., 0.1% DMSO).
- Radiolabeling: After the initial 24-hour treatment, the medium is replaced with a fresh labeling medium containing the same drug concentrations plus a radioactive tracer, such as [14C]-acetate.
- Incubation: Cells are incubated with the radiolabeling medium for a defined period (e.g., several hours) to allow for the incorporation of the tracer into newly synthesized lipids.
- Lipid Extraction & Analysis: Cells are harvested, and total lipids are extracted. The amount of
  incorporated radioactivity is then measured using a scintillation counter to quantify de novo
  lipid synthesis. Results are expressed as a percentage of the vehicle-treated control.



## Protocol 2: Phase III Clinical Trial Design (CLAREOS-1 & CLAREOS-2 Summary)

This protocol summarizes the design of the pivotal Phase III trials that evaluated the efficacy and safety of **Olumacostat Glasaretil**.[8]

- Study Design: Two identical, randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.
- Patient Population: Enrolled patients aged nine years and older with a clinical diagnosis of moderate-to-severe acne vulgaris. A total of 1,503 patients were enrolled across 94 sites in the USA, Canada, and Australia.
- Randomization: Patients were randomized in a 2:1 ratio to receive either Olumacostat
   Glasaretil (5% concentration) or a matching vehicle.
- Treatment Regimen: The assigned treatment (drug or vehicle) was applied topically twice daily to the face for a duration of 12 weeks.
- Co-Primary Efficacy Endpoints (Measured at Week 12):
  - IGA Success: The proportion of patients achieving at least a two-grade reduction from baseline in the IGA score, resulting in a final score of 0 ("clear") or 1 ("almost clear").
  - Lesion Count Reduction: The absolute change from baseline in the counts of inflammatory lesions and non-inflammatory lesions.
- Safety Assessment: Safety and tolerability were monitored throughout the study via the recording of adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Troubleshooting & Optimization





- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olumacostat glasaretil, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A
  phase IIa, multicenter, randomized, vehicle-controlled study PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medestheticsmag.com [medestheticsmag.com]
- 7. Primary results from phase IIb trial assessing olumacostat glasaretil for acne vulgaris -Clinical Trials Arena [clinicaltrialsarena.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. biopharmadive.com [biopharmadive.com]
- To cite this document: BenchChem. [Inconsistent outcomes between Olumacostat Glasaretil preclinical and clinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609738#inconsistent-outcomes-between-olumacostat-glasaretil-preclinical-and-clinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com